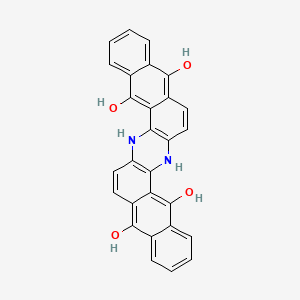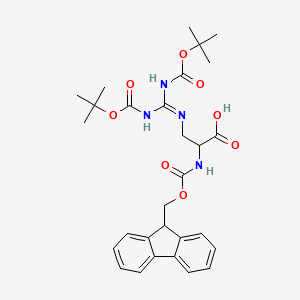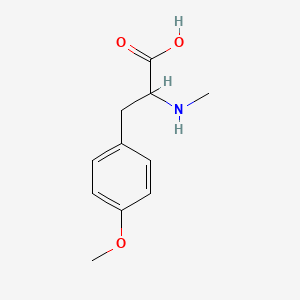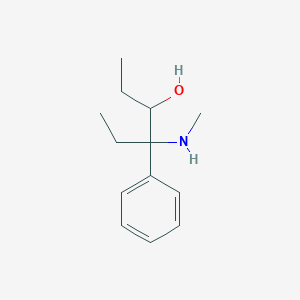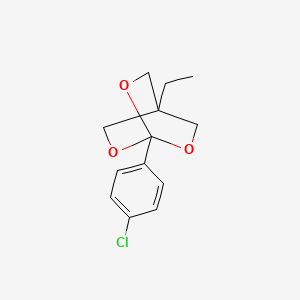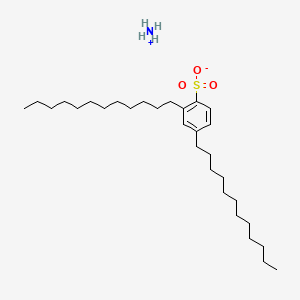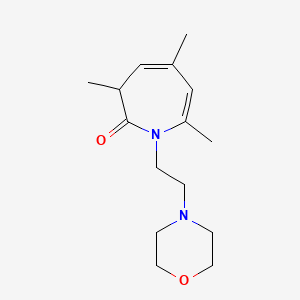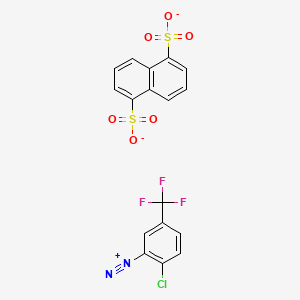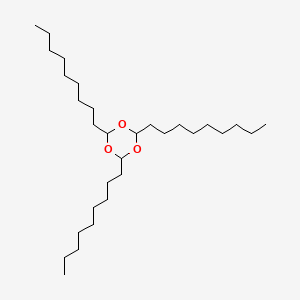
2,4,6-Trinonyl-1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinonyl-1,3,5-trioxane is an organic compound with the molecular formula C30H60O3. It is a derivative of 1,3,5-trioxane, where the hydrogen atoms at positions 2, 4, and 6 are replaced by nonyl groups. This compound is characterized by its cyclic structure, consisting of a six-membered ring with alternating carbon and oxygen atoms. The presence of long nonyl chains makes it a unique member of the trioxane family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinonyl-1,3,5-trioxane typically involves the cyclotrimerization of nonanal (nonyl aldehyde) in the presence of an acid catalyst. The reaction proceeds as follows:
Cyclotrimerization: Nonanal undergoes cyclotrimerization in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70-100°C).
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Raw Material Preparation: Nonanal is prepared through the oxidation of nonane.
Cyclotrimerization: The cyclotrimerization reaction is conducted in large reactors with continuous stirring and temperature control.
Purification: The product is purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trinonyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The nonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Nonanol and other alcohols.
Substitution: Various substituted trioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Trinonyl-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 2,4,6-trinonyl-1,3,5-trioxane involves its interaction with various molecular targets. The compound can:
Interact with Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.
Disrupt Cell Membranes: The nonyl chains can insert into lipid bilayers, disrupting cell membranes and leading to cell lysis.
Form Reactive Intermediates: Under certain conditions, it can form reactive intermediates that can interact with nucleic acids and proteins.
Comparación Con Compuestos Similares
2,4,6-Tripentyl-1,3,5-trioxane: Similar structure but with pentyl groups instead of nonyl groups.
2,4,6-Tributyl-1,3,5-trioxane: Contains butyl groups instead of nonyl groups.
1,3,5-Trioxane: The parent compound without any alkyl substitutions.
Uniqueness: 2,4,6-Trinonyl-1,3,5-trioxane is unique due to the presence of long nonyl chains, which impart distinct physical and chemical properties. These long chains increase its hydrophobicity and influence its reactivity compared to its shorter-chain analogs.
Propiedades
Número CAS |
6624-05-1 |
|---|---|
Fórmula molecular |
C30H60O3 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
2,4,6-tri(nonyl)-1,3,5-trioxane |
InChI |
InChI=1S/C30H60O3/c1-4-7-10-13-16-19-22-25-28-31-29(26-23-20-17-14-11-8-5-2)33-30(32-28)27-24-21-18-15-12-9-6-3/h28-30H,4-27H2,1-3H3 |
Clave InChI |
FJDKHMPCIIRUHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1OC(OC(O1)CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


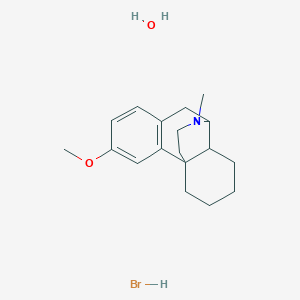
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)

